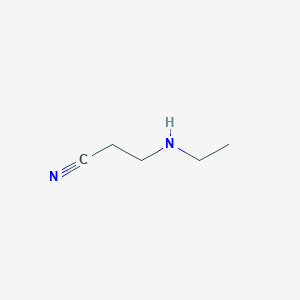

3-(Ethylamino)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-7-5-3-4-6/h7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVUQOOKKGVDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290111 | |

| Record name | 3-(Ethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21539-47-9 | |

| Record name | 3-(Ethylamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethylamino)propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethylamino)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ETHYLAMINO)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N54X8FLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethylamino Propanenitrile

Established Reaction Pathways for 3-(Ethylamino)propanenitrile Formation

The primary and most well-established method for synthesizing this compound is through the aza-Michael addition of ethylamine (B1201723) to acrylonitrile (B1666552). rsc.orgwikipedia.org This conjugate addition reaction is highly efficient and forms the carbon-nitrogen bond at the β-carbon of the acrylonitrile molecule. nih.govmasterorganicchemistry.com

The reaction is typically performed by combining ethylamine and acrylonitrile, often in equimolar amounts, in a suitable solvent like ethanol (B145695). rsc.orgrsc.org The process can be conducted at controlled temperatures, for instance between 0-20°C, and is often facilitated by a catalytic amount of a weak base. rsc.org

Table 1: Representative Conditions for Aza-Michael Addition

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Ethylamine | Acrylonitrile | Ethanol | Not specified | This compound | rsc.org |

| Methylamine (B109427) | Acrylonitrile | Piperidine (B6355638) / Ethanol | 10-20°C | 3-(Methylamino)propanenitrile (B116786) | rsc.org |

| Hydrazides | Acrylates / Vinyl Sulfones | Catalyst-free | Not specified | β-amino adducts | nih.gov |

| Amines | Acrylonitrile | Lipases | Not specified | Michael adducts | researchgate.net |

Mechanistic Elucidation of Primary Synthesis Routes

The core mechanism for the formation of this compound is the aza-Michael reaction, a type of conjugate addition. wikipedia.orgewadirect.com The process unfolds through the following key steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of ethylamine acting as a nucleophile. This nucleophile attacks the electrophilic β-carbon of the acrylonitrile molecule. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrile group (-C≡N) polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to attack. masterorganicchemistry.com

Intermediate Formation: This attack results in the formation of a new carbon-nitrogen bond and a zwitterionic intermediate. nih.gov In this intermediate, the nitrogen atom bears a positive charge, and the negative charge is delocalized onto the α-carbon and the nitrile nitrogen, forming a resonance-stabilized carbanion (an enolate-equivalent). wikipedia.org

Proton Transfer: The final step involves a proton transfer to neutralize the charges. A proton is typically abstracted from the solvent or another amine molecule by the carbanion, yielding the final, stable this compound product. wikipedia.org In some cases, this proton transfer can be an intramolecular process, facilitated by the zwitterionic intermediate itself. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity: The Michael addition of ethylamine to acrylonitrile is inherently regioselective. The nucleophilic attack occurs exclusively at the β-carbon of the α,β-unsaturated system, a process known as 1,4-addition. wikipedia.orgscispace.com This selectivity is dictated by orbital considerations and the electronic properties of the Michael acceptor, where the β-carbon is the soft electrophilic site, favoring reaction with soft nucleophiles like amines. wikipedia.orgscispace.com Attack at the carbonyl or nitrile carbon (1,2-addition) is generally not observed with amine nucleophiles under these conditions. masterorganicchemistry.com

Stereoselectivity: The synthesis of the parent compound, this compound, from ethylamine and acrylonitrile does not involve the formation of any chiral centers. The resulting molecule is achiral, and therefore, considerations of stereoselectivity are not applicable to this specific transformation.

However, in the synthesis of more complex, substituted β-aminonitriles, stereoselectivity becomes a critical aspect. For instance, the synthesis of chiral intermediates for pharmaceuticals often requires precise control of stereochemistry. A notable example is the highly stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. This was achieved via a catalytic asymmetric hydrogenation of a β-hydroxy amide using a chiral DM-SEGPHOS-Ru(II) complex, affording the product with high diastereomeric excess (de 98%) and enantiomeric excess (ee >99%) after recrystallization. This demonstrates that while the basic synthesis of this compound is not stereoselective, advanced catalytic methods can be employed to achieve high levels of stereocontrol in the synthesis of structurally related chiral compounds.

Development of Novel Synthetic Approaches to this compound

Recent advancements in chemical synthesis have paved the way for more efficient, sustainable, and scalable methods for producing aminonitriles.

Catalytic Strategies for Efficient this compound Production

While the base-catalyzed Michael addition is standard, research into more advanced catalytic systems aims to improve efficiency and selectivity, particularly for more complex analogs.

Enzymatic Catalysis: Lipases have been evaluated as catalysts for the Michael addition of amines to acrylonitrile. researchgate.net These biocatalysts offer the potential for high selectivity under mild, environmentally friendly conditions. For example, lipase (B570770) from T. laibacchii has been shown to catalyze aza-Michael additions with excellent regioselectivity. researchgate.net

Organocatalysis: Simple organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for Michael additions, initiating the reaction by deprotonating the nucleophile. researchgate.net

Metal-Based Catalysis: For the synthesis of complex chiral β-aminonitriles, sophisticated transition metal catalysts are employed. As mentioned, chiral Ruthenium complexes are highly effective in asymmetric hydrogenations to set specific stereocenters. wits.ac.za Additionally, copper-catalyzed asymmetric hydroamination has emerged as a powerful strategy for the direct preparation of chiral β-amino nitriles with high regio- and enantioselectivity. chinesechemsoc.org Scandium(III)-based catalysts have also been used in three-component Mannich reactions to produce asymmetric β-amino nitriles. nih.gov

Table 2: Comparison of Catalytic Strategies for β-Aminonitrile Synthesis

| Catalyst Type | Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst | Lipase | Aza-Michael Addition | Mild conditions, high regioselectivity, green | researchgate.net |

| Organocatalyst | DBU | Aza-Michael Addition | Metal-free, efficient for C-N bond formation | researchgate.net |

| Transition Metal | Chiral DM-SEGPHOS-Ru(II) | Asymmetric Hydrogenation | High stereoselectivity (de, ee >99%) | Not directly available |

| Transition Metal | Copper-Josiphos Complex | Asymmetric Hydroamination | High enantioselectivity (>90% ee) for various substrates | chinesechemsoc.org |

| Lewis Acid | Scandium(III) Complex | Three-component Mannich | Asymmetric synthesis from silyl (B83357) ketene (B1206846) imines | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. drpress.org

Atom Economy: The standard synthesis of this compound via Michael addition is an exemplary case of high atom economy. mdpi.com As an addition reaction, all atoms from the reactants (ethylamine and acrylonitrile) are incorporated into the final product, resulting in a theoretical atom economy of 100% and minimal waste. mdpi.com

Green Catalysts: The use of biocatalysts like enzymes or recyclable heterogeneous catalysts aligns with green chemistry principles. drpress.org "Eco-bases," which are bio-sourced heterogeneous catalysts derived from plants, have been successfully used in mechanochemical-assisted Michael additions, offering a sustainable alternative to traditional bases. nih.gov

Alternative Solvents and Conditions: Efforts in green chemistry focus on replacing hazardous organic solvents. ijsdr.org Michael additions have been successfully performed in environmentally benign solvents like water or under solvent-free conditions. nih.govijsdr.org Furthermore, using carbon dioxide as a temporary and reversible protecting group for highly reactive amines allows for selective Michael additions, reducing the need for traditional protection/deprotection steps which generate waste. rsc.org

Flow Chemistry Applications in this compound Production

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, particularly for industrial-scale production. rhhz.net

The synthesis of nitriles and related compounds has been successfully adapted to continuous-flow systems. rsc.orgdtu.dk This approach offers enhanced safety, especially when dealing with potentially hazardous reagents or exothermic reactions, due to superior heat and mass transfer. rhhz.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved purity, and minimized impurity formation. dtu.dk For a reaction like the aza-Michael addition, a continuous flow process would involve pumping streams of ethylamine and acrylonitrile to a mixing point and then through a heated or cooled tube reactor, potentially packed with a solid-supported catalyst, to afford the product in a continuous stream. nih.gov This methodology not only improves efficiency and safety but also facilitates easier scalability from laboratory to industrial production. rsc.orgrhhz.net

Optimization of Reaction Parameters for Enhanced this compound Yields

The synthesis of this compound, primarily achieved through the Michael addition of ethylamine to acrylonitrile, is highly dependent on the careful control of various reaction parameters. lookchem.com Optimization of these parameters is crucial for maximizing product yield and purity while minimizing side reactions. Key factors influencing the reaction outcome include temperature, solvent choice, catalyst presence, and the molar ratio of reactants.

Research into analogous aminonitrile syntheses provides a framework for optimizing the production of this compound. For instance, in the synthesis of similar compounds, temperature control is paramount. Reactions are often initiated at reduced temperatures, typically between 0–10°C, and then allowed to proceed at a slightly elevated but controlled temperature, generally below 20°C, to manage the exothermic nature of the reaction and prevent polymerization of acrylonitrile.

The choice of solvent also plays a significant role. Polar protic solvents like ethanol are commonly employed as they can effectively dissolve the reactants and facilitate the reaction. For other types of aminonitrile syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) have been shown to enhance reactant solubility and stabilize reaction intermediates, leading to improved yields.

The use of a catalyst can be beneficial, though not always necessary for the cyanoethylation of primary amines. In some cases, weak bases like piperidine have been used to catalyze the addition. For industrial applications, optimizing the catalyst system is a key area of investigation to enhance reaction rates and selectivity.

The molar ratio of ethylamine to acrylonitrile is another critical parameter. While an equimolar ratio is stoichiometrically required, a slight excess of the amine can sometimes be used to ensure complete conversion of the acrylonitrile and to minimize the formation of bis-cyanoethylation products.

A systematic approach to optimization would involve a design of experiments (DoE) methodology, where parameters are varied to identify the optimal conditions. The following table illustrates a hypothetical optimization study based on common findings in related literature.

| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) | Remarks |

|---|---|---|---|---|---|

| Temperature (°C) | 0-5 | 10-15 | 20-25 | 85 | Lower temperatures favor selectivity. |

| Solvent | Ethanol | Methanol (B129727) | DMF | 92 | DMF shows higher yield in analogous reactions. |

| Catalyst | None | Piperidine | Triethylamine | 88 | Base catalysis can accelerate the reaction. |

| Molar Ratio (Amine:Nitrile) | 1:1 | 1.1:1 | 1:1.1 | 90 | Slight excess of amine can improve conversion. |

Scalability and Industrial Feasibility Studies of this compound Synthesis

The industrial production of this compound is considered feasible, drawing parallels from the established large-scale synthesis of other short-chain aminonitriles. lookchem.com The primary synthetic route, the cyanoethylation of ethylamine, is a robust and well-understood reaction suitable for scale-up. lookchem.com

Key considerations for industrial synthesis include:

Reactor Design and Material: The exothermic nature of the reaction necessitates reactors with efficient heat exchange systems to maintain optimal temperature control and prevent runaway reactions. Stainless steel reactors are typically suitable for this process.

Raw Material Handling and Cost: Acrylonitrile and ethylamine are readily available industrial chemicals. The economics of the process are heavily influenced by their market price. Safe storage and handling protocols for these flammable and toxic materials are critical.

Process Control: Automation and real-time monitoring of temperature, pressure, and reactant feed rates are essential for ensuring consistent product quality, high yields, and operational safety on an industrial scale.

Waste Management: The process will generate waste streams, including solvent and potential byproducts. An economically and environmentally sound industrial process must incorporate strategies for solvent recovery and recycling, as well as proper treatment and disposal of any chemical waste.

The reductive amination of nitriles is another potential route for industrial amine synthesis, often utilizing heterogeneous catalysts like palladium on a support material. google.com This method offers advantages in terms of catalyst recovery and reuse, which is a significant factor in the cost-effectiveness of industrial production. google.com While direct cyanoethylation is more common for this specific compound, developments in catalytic reductive amination could offer alternative, more sustainable industrial pathways in the future.

The following table outlines key parameters for assessing the industrial feasibility of this compound synthesis.

| Feasibility Parameter | Assessment | Key Considerations |

|---|---|---|

| Raw Material Availability | High | Ethylamine and acrylonitrile are bulk industrial chemicals. |

| Reaction Robustness | High | Cyanoethylation is a well-established and high-yielding reaction. lookchem.com |

| Capital Expenditure (CapEx) | Moderate | Requires standard chemical reactors with good cooling capacity. |

| Operational Expenditure (OpEx) | Moderate | Primarily driven by raw material and energy costs for distillation. |

| Safety and Environmental | High Concern | Handling of toxic and flammable acrylonitrile requires stringent safety protocols. |

| Product Purification | Standard | Fractional distillation under vacuum is an effective method. |

Reactivity and Transformation Mechanisms of 3 Ethylamino Propanenitrile

Nucleophilic Behavior of the Ethylamino Moiety in 3-(Ethylamino)propanenitrile

The lone pair of electrons on the nitrogen atom of the ethylamino group confers nucleophilic character to this compound. This nucleophilicity allows it to react with a wide array of electrophiles. The reactivity of the amino group is a key feature in the synthetic applications of this compound and its analogs. For instance, the amino group in similar compounds like 3-(methylamino)propanenitrile (B116786) and 3-(diethylamino)propionitrile (B165596) readily acts as a nucleophile in alkylation and other substitution reactions.

The nucleophilic nature of the amino group is fundamental to its role in various chemical reactions, where it can form stable intermediates with electrophiles, thereby facilitating the creation of new chemical bonds. This reactivity is influenced by factors such as the solvent, temperature, and the nature of the electrophile.

Electrophilic Characteristics of the Nitrile Group in this compound

The carbon-nitrogen triple bond in the nitrile group of this compound is polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. ontosight.ai This electrophilic carbon atom is susceptible to attack by nucleophiles. The reactivity of the nitrile group is comparable to that of a carbonyl group, undergoing nucleophilic addition reactions to form sp2-hybridized imine anions as intermediates. thieme-connect.de

Protonation of the nitrile nitrogen under acidic conditions can further enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles like water. libretexts.org In superacidic media, aminonitriles can form dicationic electrophiles, which exhibit significantly enhanced reactivity towards weak nucleophiles. smolecule.com

Intramolecular Cyclization Reactions Involving this compound

The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for the possibility of intramolecular cyclization reactions. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the general principles of β-aminonitrile cyclization suggest potential pathways.

Under acidic conditions, β-aminonitriles can undergo stereocontrolled cyclization to form azetidine-2-imines. bas.bg This process involves the protonation of the nitrile group, followed by an intramolecular nucleophilic attack of the amino group. The reaction is often stereospecific, with the configuration of the resulting cyclic product being dependent on the stereochemistry of the starting β-aminonitrile. bas.bg For example, the cyclization of anti-β-aminonitriles in boiling methanol (B129727) with concentrated hydrochloric acid has been shown to produce trans-azetidine-2-imines. bas.bg It is plausible that this compound could undergo a similar transformation to yield a substituted azetidine (B1206935) derivative.

Intermolecular Reactions of this compound with Diverse Substrates

The dual functionality of this compound allows it to engage in a variety of intermolecular reactions, reacting with a range of substrates at either the amino or nitrile group.

Hydrolysis and Alcoholysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a salt thereof. evitachem.com The reaction typically proceeds through an amide intermediate, 3-(ethylamino)propanamide.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon and facilitates the attack of a water molecule. libretexts.org In contrast, under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. evitachem.com

| Reaction | Conditions | Product |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl), heat | 3-(Ethylamino)propanoic acid hydrochloride |

| Basic Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 3-(ethylamino)propanoate |

Alcoholysis of the nitrile group, while less common, can lead to the formation of imidates or esters under specific catalytic conditions.

Reduction of the Nitrile Functionality to Amines

The nitrile group in this compound can be reduced to a primary amine, resulting in the formation of N-ethylpropane-1,3-diamine. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is an industrially significant method, often employing catalysts such as Raney nickel or palladium on carbon under high pressure and temperature. google.com This process has been utilized for the production of N'-ethylpropane-1,3-diamine from 3-(ethylamino)propionitrile. Another common and powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH₄). organic-chemistry.org The reaction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether, followed by an aqueous workup. organic-chemistry.org

| Reducing Agent | Catalyst | Conditions | Product |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | High pressure and temperature | N'-Ethylpropane-1,3-diamine |

| Hydrogen (H₂) | Raney Nickel | High pressure and temperature | N'-Ethylpropane-1,3-diamine google.com |

| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl ether, followed by aqueous workup | N'-Ethylpropane-1,3-diamine organic-chemistry.org |

Alkylation and Acylation Reactions at the Amine Nitrogen

The secondary amine functionality in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides in a nucleophilic substitution reaction. ucalgary.ca The reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca To drive the reaction to completion and neutralize the hydrogen halide formed, a base is often added. youtube.com The reactivity of the amine in alkylation is influenced by steric hindrance and the nature of the alkylating agent.

Acylation: The ethylamino group can be acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comchemguide.co.uk The reaction with an acyl chloride, for example, is a vigorous nucleophilic addition-elimination reaction. libretexts.org The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the amide. savemyexams.com Similarly, reaction with an acid anhydride (B1165640) yields an amide and a carboxylate salt. chemguide.co.uk

| Reagent Type | Example Reagent | Product |

| Alkyl Halide | Ethyl iodide | 3-(Diethylamino)propanenitrile |

| Acyl Chloride | Acetyl chloride | N-(2-cyanoethyl)-N-ethylacetamide |

| Acid Anhydride | Acetic anhydride | N-(2-cyanoethyl)-N-ethylacetamide |

Condensation Reactions of this compound

Condensation reactions are a class of chemical reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia (B1221849), or an alcohol. In the context of this compound, both the secondary amine and the nitrile functional groups, as well as the active methylene (B1212753) protons, can potentially participate in condensation reactions. However, specific literature detailing condensation reactions of this compound is sparse. Therefore, the reactivity is often inferred from related compounds.

One example of a related compound undergoing condensation is 3-(Ethyl(4-formylphenyl)amino)propanenitrile. The presence of the electrophilic formyl group on the phenyl ring makes this derivative highly reactive in condensation reactions, such as the formation of Schiff bases. scispace.com

Intramolecular condensation reactions are also a possibility for suitably substituted propanenitrile derivatives. For instance, dicarbonyl compounds can undergo intramolecular aldol (B89426) condensations to form five- or six-membered rings, which are thermodynamically favored. libretexts.orgchemistrysteps.com While this compound itself does not possess a second carbonyl group for a classical intramolecular aldol reaction, derivatives with an additional carbonyl or other reactive functional group could potentially undergo cyclization via condensation. The general mechanism for an intramolecular aldol condensation involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. libretexts.orgchemistrysteps.com

The nitrile group itself can participate in condensation reactions, such as the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. For this compound, this would require derivatization to introduce a second nitrile group.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Kinetic Aspects:

The rate of reactions involving this compound will be influenced by several factors, including:

Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Increasing the temperature typically increases the reaction rate by providing more molecules with the necessary activation energy.

Solvent: The polarity and proticity of the solvent can influence the stability of reactants, transition states, and products, thereby affecting the reaction rate.

Catalysts: The presence of an acid or base catalyst can significantly accelerate condensation and other reactions by providing alternative reaction pathways with lower activation energies.

For reactions analogous to those of 3-(Diethylamino)propionitrile, kinetic studies under varying pH and temperature conditions can help elucidate the reaction pathways. Computational modeling, such as Density Functional Theory (DFT), can also be employed to predict the regioselectivity and relative activation barriers of different reaction pathways.

Thermodynamic Aspects:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy change (ΔH) and entropy change (ΔS) of the reaction.

Enthalpy (ΔH): This represents the heat change of the reaction. The formation of stable rings in intramolecular condensation reactions, for example, is often associated with a negative (exothermic) enthalpy change.

Entropy (ΔS): This relates to the change in disorder of the system. Intramolecular reactions that result in the formation of a single cyclic product from an acyclic reactant typically have a negative entropy change.

Gibbs Free Energy (ΔG): For a reaction to be spontaneous, the Gibbs free energy change must be negative. The balance between enthalpy and entropy, which is temperature-dependent (ΔG = ΔH - TΔS), determines the position of the equilibrium.

While specific thermodynamic values for this compound reactions are not published, data for related compounds can be found in thermodynamic databases. For example, the standard enthalpy of formation and other thermodynamic properties have been determined for some organic nitriles. masterorganicchemistry.com

Stereochemical Control in Reactions Involving this compound

Stereochemical control is a critical aspect of organic synthesis, particularly in the preparation of chiral molecules for applications in pharmaceuticals and materials science. For reactions involving this compound, the creation of new stereocenters can potentially be controlled to favor the formation of a specific stereoisomer.

While there is no specific literature on the stereochemical control in reactions of this compound, valuable insights can be drawn from studies on structurally similar molecules. For instance, the stereoselective synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, highlights effective strategies for stereochemical control. chemscene.comnih.gov

Two key transformations in the synthesis of this related compound demonstrate excellent stereoselectivity:

Catalytic Asymmetric Hydrogenation: A chiral DM-SEGPHOS-Ru(II) complex was used as a catalyst to achieve high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) in the hydrogenation of a β-hydroxy amide precursor after recrystallization. chemscene.comnih.gov This approach suggests that if this compound were to be modified to contain a suitable prochiral functional group, asymmetric hydrogenation could be a viable method for introducing a stereocenter with high control.

SN2 Substitution Reaction: A substitution reaction with methylamine (B109427) proceeded with inversion of configuration at a stereocenter, affording the desired product in high yield (80%). chemscene.comnih.gov This demonstrates that nucleophilic substitution reactions on chiral derivatives of this compound could be used to control the stereochemistry at a specific position.

The principles of stereoselective reactions dictate that a prostereogenic element must be present in the starting material. durgapurgovtcollege.ac.in For this compound, this would mean that either the molecule itself would need to be reacted with a chiral reagent, or it would need to be modified to contain a prochiral center or face. The choice of chiral catalyst or auxiliary would then direct the reaction to favor the formation of one stereoisomer over others.

Applications of 3 Ethylamino Propanenitrile in Complex Organic Synthesis

Role as a Building Block for Nitrogen-Containing Heterocyclic Compounds

The dual functionality of 3-(Ethylamino)propanenitrile makes it an exemplary starting material or intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core scaffolds in many pharmaceuticals, agrochemicals, and materials. The secondary amine can act as a nucleophile or be part of a cyclization reaction, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition and condensation reactions to form part of a heterocyclic ring.

Research has demonstrated that aminonitrile substructures are pivotal in constructing a variety of heterocyclic systems. For instance, multifunctional enaminonitriles, which are structurally related to this compound, serve as powerful precursors. A notable example is the use of 2,6-bis-[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine as a versatile starting material. By reacting this compound with various nitrogen binucleophiles, a diverse library of heterocyclic compounds can be synthesized. scispace.com This strategy highlights how the propanenitrile moiety acts as a linchpin for complex cyclization cascades.

The general synthetic strategies often involve cyclocondensation reactions. For example, the construction of a pyrimidine (B1678525) ring can be achieved by condensing a three-carbon fragment (like a propanenitrile derivative) with an N-C-N fragment such as urea (B33335) or guanidine. bu.edu.eg This fundamental approach allows for the incorporation of the three-carbon backbone of this compound into the final heterocyclic product. More complex systems, such as pyrrolo[2,3-d]pyrimidines, which are important in medicinal chemistry, have been synthesized using intermediates that contain a propionitrile (B127096) group, demonstrating the utility of this scaffold in building intricate, biologically relevant heterocycles. google.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Propanenitrile-Containing Precursors

| Heterocycle Class | Precursor Type | Synthetic Strategy | Reference |

| Pyrazoles | Multifunctional Enaminonitrile | Cyclocondensation with Hydrazine | scispace.com |

| Isoxazoles | Multifunctional Enaminonitrile | Reaction with Hydroxylamine (B1172632) | scispace.com |

| Pyrimidines | Multifunctional Enaminonitrile | Reaction with Guanidine | scispace.combu.edu.eg |

| Pyridines | Dihydropyridine Intermediate | Hantzsch Synthesis & Oxidation | wikipedia.orgorganic-chemistry.org |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine | Three-Component Reaction with Aldehyde and Isonitrile | researchgate.net |

| Pyrrolo[2,3-d]pyrimidines | Substituted Propionitrile | Multi-step synthesis involving cyclization | google.com |

Utilization in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. google.com β-aminonitriles like this compound are relevant to MCRs in two main ways: they can be the products of MCRs, or their functional groups can allow them to be used as reactants in MCRs.

A prime example of synthesizing aminonitriles via an MCR is the Strecker reaction, which is a three-component condensation of a carbonyl compound, an amine, and a cyanide source to furnish α-aminonitriles. beilstein-journals.orgnih.gov More advanced MCRs have been developed for the synthesis of β-aminonitriles, involving, for example, the metal-free reaction between arynes, imines, and nitriles. rsc.orgresearchgate.net

While direct participation of this compound in well-known named MCRs like the Biginelli or Hantzsch reaction is not extensively documented, its structure is well-suited for such processes. The Biginelli reaction, a three-component synthesis of dihydropyrimidones from an aldehyde, a β-ketoester, and urea, is a cornerstone of heterocyclic synthesis. sigmaaldrich.comnih.gov Similarly, the Hantzsch synthesis produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). wikipedia.orgorganic-chemistry.org The principles of these reactions—combining building blocks to rapidly assemble complex rings—can be applied to substrates like this compound. For instance, variations of the Ugi or Groebcke–Blackburn–Bienaymé reactions, which utilize amines and nitriles/isonitriles, are used to generate libraries of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. researchgate.net

Table 2: Prominent Multi-Component Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Product | Relevance |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Aminonitrile | Synthesis of aminonitrile precursors |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Rapid assembly of pyrimidine scaffolds |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | Efficient route to pyridine (B92270) derivatives |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isonitrile | α-Acylamino Amide | Versatile MCR for peptide-like structures |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isonitrile | α-Acyloxy Amide | Forms ester and amide bonds in one pot |

Precursor in the Synthesis of Biologically Relevant Molecular Scaffolds and Intermediates

The aminonitrile motif is a key structural feature in numerous biologically active compounds and serves as a valuable intermediate in pharmaceutical synthesis. The ability to transform both the amine and nitrile functionalities allows for the elaboration of this compound into complex molecular targets.

A significant application of β-aminonitriles is as precursors to important pharmaceuticals. For example, a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in the stereoselective synthesis of PF-00951966, a potent fluoroquinolone antibiotic. This demonstrates the value of the aminonitrile scaffold in constructing advanced antibacterial agents. Similarly, a derivative, 3-(4-Oxopiperidin-1-yl)propanenitrile, is a starting material for synthesizing intermediates of Remifentanil, a powerful analgesic agent. google.com

Furthermore, the propionitrile substructure is found directly within certain modern therapeutic candidates. The compound GNE-0877, a kinase inhibitor developed for neurological disorders, incorporates a 2-methyl-2-propanenitrile group attached to a pyrazole (B372694) ring, which is in turn linked to a pyrimidine. nih.gov The nitrile group in these molecules is often crucial for binding to the target protein or can be used as a handle for further synthetic modifications. While a direct synthetic link to bronchodilators or "cyclic adrenaline derivatives" from this compound is not prominent in the literature, the synthesis of β-amino alcohols, which are core to many bronchodilators like salbutamol, can be achieved from aminonitriles via reduction of the nitrile group. researchgate.netgoogle.com Additionally, the hydrolysis of β-aminonitriles provides access to β-amino acids, a class of compounds with significant applications in medicinal chemistry, including the synthesis of peptides and other bioactive molecules. researchgate.net

Table 3: Examples of Biologically Relevant Molecules Derived from Aminonitrile Precursors

| Compound/Intermediate Class | Biological Relevance | Aminonitrile Precursor Example | Reference |

| Fluoroquinolone Antibiotics | Antibacterial Agents | (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | |

| Opioid Analgesics | Pain Management | 3-(4-Oxopiperidin-1-yl)propanenitrile (for Remifentanil) | google.com |

| Kinase Inhibitors | Neurological Disorders, Cancer | 2-methyl-2-(...-pyrazol-1-yl)propanenitrile (in GNE-0877) | nih.gov |

| β-Amino Acids | Pharmaceutical Building Blocks | N-protected β³-amino nitriles | researchgate.net |

Development of Novel Reagents and Catalysts Derived from this compound

Beyond its role as a structural building block, this compound and related aminonitriles can be transformed into novel reagents and catalysts. The unique electronic and steric properties conferred by the adjacent amine and nitrile groups can be harnessed for applications in catalysis and coordination chemistry.

One of the most promising areas is in organocatalysis. Research has shown that chiral aminonitriles, such as those derived from L-valine and L-proline, can function as effective organocatalysts. These catalysts have been successfully employed in asymmetric aldol (B89426) reactions, demonstrating their ability to induce stereoselectivity in the formation of new carbon-carbon bonds. whiterose.ac.uk The mechanism often involves the formation of a transient enamine or iminium ion, similar to proline catalysis, with the nitrile group modulating the catalyst's steric and electronic environment.

In the realm of inorganic chemistry, the secondary amine of this compound can act as a ligand to coordinate with transition metals. Aminonitrile analogs have been shown to form stable complexes with metals like Nickel(II). These metal complexes can possess unique geometries and electronic properties, making them candidates for catalytic applications, such as in oxidation, reduction, or cross-coupling reactions. The development of such catalysts derived from readily available aminonitriles represents an area of active research.

Table 4: Catalytic and Reagent Applications of Aminonitriles

| Application | Aminonitrile Type | Reaction Example | Mechanism/Role | Reference |

| Organocatalysis | L-proline nitrile, L-valine nitrile | Asymmetric Aldol Reaction | Enamine/Iminium ion formation | whiterose.ac.uk |

| Coordination Chemistry | 3-((Pyridin-2-yl)methylamino)propanenitrile | Formation of Ni(II) complexes | Ligand for transition metal | |

| Asymmetric Synthesis | Various Chiral Aminonitriles | Precursors to chiral catalysts | Scaffold for more complex ligands | researchgate.net |

Strategies for Divergent Synthesis Utilizing this compound

Divergent synthesis is a powerful strategy that enables the creation of a large and diverse library of compounds from a common intermediate or starting material. researchgate.net This approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships. The bifunctional nature of this compound makes it an ideal candidate for use as a central scaffold in divergent synthetic routes.

A divergent strategy employing this compound would involve selectively reacting one of its functional groups while leaving the other available for subsequent, varied transformations. For example, the ethylamino group could be acylated, alkylated, or sulfonylated with a variety of different reagents. Each of these products, now containing a different N-substituent, could then undergo a second set of reactions at the nitrile position, such as reduction to an amine, hydrolysis to a carboxylic acid, or cyclization to form a heterocycle.

A compelling illustration of this principle is the use of a multifunctional pyridine core bearing two propanenitrile units. scispace.com This single starting material can be reacted with a range of binucleophiles (e.g., hydrazine, hydroxylamine, guanidine) to produce a diverse set of fused and non-fused heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. Each reaction pathway diverges from the common starting material to yield a structurally distinct product. This approach demonstrates the power of using a nitrile-containing scaffold as a branching point for generating chemical diversity. Similarly, substituent-dependent divergent syntheses have been developed where reactions of malononitrile (B47326) with acylethynylpyrroles can lead to different classes of products, such as dicyanophenyl-pyrroles or cyanopyrrolizines, based on the specific substituents on the pyrrole (B145914) ring. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Ethylamino Propanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 3-(Ethylamino)propanenitrile. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals confirms the number of protons in each environment. Based on the analysis of similar aliphatic amines and nitriles, a predicted spectrum can be described. docbrown.info The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃) due to spin-spin coupling. The two methylene groups of the propanenitrile backbone will appear as distinct triplets. The proton on the secondary amine (N-H) may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. Due to the presence of five carbon atoms in distinct chemical environments, five signals are expected. The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum, typically between 110-120 ppm. oregonstate.edu The carbons bonded to the nitrogen atom are also deshielded and appear further downfield compared to the terminal methyl carbon. docbrown.info Data from the related compound 3-Aminopropionitrile shows signals at 35.1 ppm (-CH₂-N), 18.0 ppm (-CH₂-CN), and 119.5 ppm (-CN), which can be used to estimate the chemical shifts for this compound. chemicalbook.com

Predicted NMR Data for this compound

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands are expected for the N-H, C-H, C≡N, and C-N bonds. udel.eduvscht.cz The nitrile group (C≡N) exhibits a characteristic sharp absorption band of medium intensity in the region of 2200-2260 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine typically appears as a single, medium-intensity band between 3300 and 3500 cm⁻¹. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The presence of N-H bending and C-N stretching vibrations in the fingerprint region (1600-600 cm⁻¹) further confirms the structure.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net It is particularly useful for detecting vibrations of non-polar bonds. The C≡N triple bond, being relatively non-polar, often gives a strong and sharp signal in the Raman spectrum, confirming the data from IR spectroscopy. The symmetric C-C and C-N stretching vibrations also provide characteristic signals.

Characteristic Vibrational Frequencies for this compound

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula, C₅H₁₀N₂.

Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes characteristic fragmentation. For aliphatic amines, the molecular ion peak is typically observed, and its mass will be an odd number if it contains one nitrogen atom, which is not the case here (two nitrogen atoms). libretexts.orgmiamioh.edu The fragmentation of this compound is dominated by cleavage of the carbon-carbon bonds alpha to the nitrogen atom, which leads to the formation of stable iminium cations. miamioh.educhemguide.co.uk

Plausible Fragmentation Pathways:

α-cleavage: The most significant fragmentation pathway for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom. Loss of a methyl radical (•CH₃) from the ethyl group would result in a fragment ion at m/z 83.

Base Peak Formation: Another common fragmentation involves the cleavage of the bond between the α- and β-carbons relative to the nitrogen in the cyanoethyl group. This can lead to the formation of the [CH₃CH₂NH=CH₂]⁺ ion, which would be observed at m/z 56 and is often the base peak in similar structures.

Loss of Ethylene (B1197577): Rearrangement reactions can also occur, such as the loss of a neutral ethylene molecule (C₂H₄) from the propanenitrile chain, leading to other fragment ions.

Key Predicted Mass Fragments for this compound

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. Method development involves optimizing several parameters to achieve good resolution and peak shape.

Column Selection: A mid-polarity capillary column, such as one with a cyanopropylphenyl dimethylpolysiloxane stationary phase (e.g., DB-CAM), is often suitable for separating amines and nitriles. nih.gov

Inlet and Detector: A split/splitless inlet is typically used, with a flame ionization detector (FID) providing excellent sensitivity for organic compounds. The injector and detector temperatures are generally set high enough to ensure rapid volatilization and prevent condensation (e.g., 220-260 °C). nih.gov

Oven Temperature Program: A temperature gradient is employed to ensure the separation of components with different boiling points. A typical program might start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute all compounds of interest. nih.gov

Example GC Operating Conditions

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially for non-volatile impurities or when derivatization is required.

Mode and Column: Reversed-phase HPLC is the most common mode. A C18 column is widely used for the separation of moderately polar compounds. acs.org

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sci-hub.senih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the amine, thereby influencing its retention. For mass spectrometry detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used. sielc.com

Detection: A UV detector is commonly used, although the chromophore in this compound is weak. Detection might be set at a low wavelength (e.g., ~210 nm). For higher sensitivity and selectivity, an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.

Example HPLC Operating Conditions

X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives

While this compound itself is a liquid at room temperature, its solid derivatives (e.g., salts or more complex structures) can be analyzed by single-crystal X-ray crystallography to determine their precise three-dimensional atomic arrangement in the solid state. nih.govwikipedia.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The process involves growing a suitable single crystal, which is then mounted on a diffractometer and exposed to a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined.

For aminonitrile derivatives, X-ray crystallography can reveal:

Molecular Conformation: The exact spatial arrangement of the atoms in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the N-H group and the nitrile nitrogen) and other non-covalent interactions that dictate the crystal packing. eurjchem.com

Stereochemistry: Unambiguous determination of the absolute configuration in chiral derivatives.

For example, a study on a bicyclic ortho-aminocarbonitrile derivative detailed its monoclinic crystal system (space group P2₁/c) and how the molecules were connected through N-H···N intermolecular hydrogen bonds. eurjchem.com Such analyses are crucial for understanding the solid-state properties and designing materials with specific characteristics.

Theoretical and Computational Investigations of 3 Ethylamino Propanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of 3-(Ethylamino)propanenitrile. researchgate.netscielo.org.mx These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. researchgate.netpolimi.it

The electronic structure of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. scielo.org.mxmdpi.com These descriptors provide a framework for comparing the reactivity of different molecules. mdpi.com

Key Reactivity Descriptors Calculated via DFT:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η). This index allows for the classification of molecules as strong, moderate, or marginal electrophiles. mdpi.com

Nucleophilicity Index (N): A parameter that classifies molecules as strong, moderate, or marginal nucleophiles. mdpi.com

For this compound, the nitrogen of the ethylamino group would be a primary site for nucleophilic attack, while the nitrile carbon could act as an electrophilic site. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight these electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for electrophilic and nucleophilic attack.

Table 1: Exemplary Global Reactivity Descriptors This table presents typical values for molecules with similar functional groups, as direct computational studies on this compound are not widely published. Calculations are often performed at a specific level of theory, such as B3LYP/6-31G(d).

| Descriptor | Symbol | Formula | Typical Value Range (eV) | Implication for this compound |

| HOMO Energy | EHOMO | - | -8.0 to -9.5 | Indicates the energy of the outermost electrons, related to its electron-donating capability. |

| LUMO Energy | ELUMO | - | 1.5 to 3.0 | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | > 5.0 | A larger gap suggests high kinetic stability and lower reactivity. |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.0 to 4.0 | Measures the molecule's overall ability to attract electrons. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | > 2.5 | A higher value corresponds to lower reactivity. |

| Electrophilicity Index | ω | χ² / (2η) | < 1.5 | Likely classifies the molecule as a moderate to marginal electrophile. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By applying Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, revealing its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govlsu.edu

Conformational Analysis: The this compound molecule has several rotatable bonds, leading to a variety of possible three-dimensional shapes or conformations. chemscene.com MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. lsu.edunih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The simulation can track dihedral angles and distances between atoms to map out the conformational landscape.

Intermolecular Interactions: MD simulations excel at modeling how this compound interacts with its environment. mdpi.com For example, a simulation can be run with the molecule solvated in a box of water molecules to study hydration and solubility. Key interactions that can be analyzed include:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the amine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. MD simulations can quantify the number, duration, and geometry of these hydrogen bonds.

The insights from MD simulations are valuable for predicting how the molecule will behave in different environments, from simple solutions to complex biological systems. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling provides a way to investigate the detailed pathways of chemical reactions involving this compound. Using quantum chemical methods, researchers can map the entire potential energy surface of a reaction, from reactants to products. lsu.edu This allows for the identification of transition states—the highest energy point along the reaction coordinate—and any intermediate species. semanticscholar.org

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. semanticscholar.org This value is critical for predicting the reaction rate. A lower activation energy implies a faster reaction.

For this compound, potential reactions for computational study include:

N-Alkylation: The reaction of the secondary amine with an alkyl halide.

Hydrolysis of the Nitrile Group: The conversion of the nitrile to a carboxylic acid or amide.

Cycloaddition Reactions: Reactions involving the nitrile group. researchgate.net

By calculating the geometries and energies of all species along the reaction pathway, a detailed, step-by-step mechanism can be elucidated. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products.

Table 2: Hypothetical Reaction Parameters for Nitrile Hydrolysis This table illustrates the type of data generated from computational modeling of a reaction mechanism.

| Parameter | Symbol | Description | Calculated Value (kJ/mol) |

| Energy of Reactants | ER | Sum of energies of this compound and water. | 0 (Reference) |

| Energy of Transition State | ETS | The highest energy point on the reaction pathway for the initial attack. | +110 |

| Energy of Products | EP | Energy of the resulting amide product. | -25 |

| Activation Energy | Ea | ETS - ER | +110 |

| Enthalpy of Reaction | ΔHrxn | EP - ER | -25 |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. gardp.orgdrugdesign.org By systematically modifying parts of the this compound molecule and observing the effect on a specific biological target, researchers can identify which functional groups are essential for activity. gardp.org In silico SAR studies use computational methods to predict the activity of these modified analogs before they are synthesized, saving time and resources. nih.govmdpi.com

For this compound, an SAR study might involve creating a library of virtual analogs with modifications at key positions:

The Ethyl Group: Replacing it with other alkyl groups (methyl, propyl), cyclic groups, or aromatic rings to probe the size and nature of the binding pocket.

The Propyl Linker: Changing its length (e.g., to an ethyl or butyl chain) to assess the optimal distance between the amino and nitrile groups.

The Nitrile Group: Replacing it with other electron-withdrawing groups (e.g., ester, amide, ketone) to determine its role in binding or reactivity.

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can then be used. mdpi.com A QSAR model is a mathematical equation that correlates structural or physicochemical properties (descriptors) of the analogs with their predicted biological activity. These descriptors can include steric (size, shape), electronic (charge distribution), and hydrophobic (logP) parameters. polimi.it

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters for molecules like this compound. These predictions are valuable for confirming experimental results, assigning spectral peaks, and understanding how molecular structure influences spectral properties.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic shielding tensors for each atom, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net The agreement between calculated and experimental spectra can help confirm the proposed structure of a molecule. Predicted coupling constants (J-couplings) can also aid in structural elucidation.

Infrared (IR) Spectroscopy: The same quantum chemical calculations used for geometry optimization can also compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C≡N stretch of the nitrile group (typically around 2210-2260 cm⁻¹), the N-H stretch of the amine, and various C-H and C-C bond vibrations. Plotting these frequencies and their intensities generates a theoretical IR spectrum that can be compared directly with experimental data. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value (Calculated) | Typical Experimental Range |

| ¹³C NMR | Chemical Shift (C≡N) | ~118-122 ppm | ~115-125 ppm |

| ¹H NMR | Chemical Shift (-CH₂-CN) | ~2.5-2.8 ppm | ~2.4-2.7 ppm |

| IR Spectroscopy | Vibrational Frequency (C≡N) | ~2240 cm⁻¹ | 2210-2260 cm⁻¹ |

| IR Spectroscopy | Vibrational Frequency (N-H) | ~3350 cm⁻¹ | 3300-3500 cm⁻¹ |

Environmental and Sustainability Considerations in 3 Ethylamino Propanenitrile Research

Investigation of Biodegradation Pathways of 3-(Ethylamino)propanenitrile in Natural Systems

The fate of this compound in the environment is significantly influenced by microbial degradation. Nitrile compounds, in general, can be metabolized by a variety of microorganisms through enzymatic pathways. semanticscholar.org The primary routes for the biodegradation of nitriles involve two key enzyme systems: nitrilases and nitrile hydratases/amidases. frontiersin.orgnih.gov

Nitrilase Pathway: This pathway involves the direct hydrolysis of the nitrile group (–C≡N) to a carboxylic acid and ammonia (B1221849) in a single step. frontiersin.orgnih.gov In the context of this compound, a nitrilase would convert it directly to 3-(ethylamino)propanoic acid and ammonia.

Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts the nitrile to its corresponding amide. frontiersin.org For this compound, this would yield 3-(ethylamino)propanamide. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid (3-(ethylamino)propanoic acid) and ammonia. frontiersin.org

Microorganisms capable of degrading nitriles, such as species of Pseudomonas and Rhodococcus, are commonly found in soil and water. frontiersin.org The presence of these microbes suggests that this compound is unlikely to persist indefinitely in environments where these organisms are active. The specific pathway and rate of biodegradation would depend on various environmental factors, including the microbial community present, temperature, pH, and the availability of other nutrients.

Below is a table summarizing the key enzymatic pathways for the biodegradation of nitriles.

| Enzyme System | Step 1 Product | Step 2 Product | Final Products |

| Nitrilase | N/A | N/A | Carboxylic Acid + Ammonia |

| Nitrile Hydratase/Amidase | Amide | Carboxylic Acid + Ammonia | Carboxylic Acid + Ammonia |

Chemical Degradation Studies of this compound in Aquatic and Terrestrial Environments

In addition to biodegradation, this compound can undergo chemical degradation in the environment. The primary chemical degradation processes are hydrolysis and oxidation.

Hydrolysis: The nitrile group is susceptible to hydrolysis, which can be catalyzed by either acidic or alkaline conditions. chemguide.co.uklibretexts.org

Acid Hydrolysis: When heated with a dilute acid, such as hydrochloric acid, nitriles are hydrolyzed to form a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org In an aquatic environment with a low pH, this compound would slowly hydrolyze to 3-(ethylamino)propanoic acid and ammonium ions.

Alkaline Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), and heat, nitriles are hydrolyzed to a carboxylate salt and ammonia. chemguide.co.uklibretexts.org Therefore, in alkaline waters or soils, this compound would be converted to the salt of 3-(ethylamino)propanoic acid and ammonia.

The rate of hydrolysis is generally slow at neutral pH and increases with increasing acidity or alkalinity. chemguide.co.uk

Oxidation: In terrestrial environments, various oxidative processes can contribute to the degradation of organic compounds. Ammonia-oxidizing bacteria, for instance, can initiate nitrification, a process that could potentially lead to the breakdown of aminonitriles. nih.gov Furthermore, the presence of strong oxidizing agents in soil and water, facilitated by sunlight (photodegradation) or microbial activity, can lead to the transformation of this compound into other chemical species. The amino group in the molecule could be susceptible to oxidation, potentially leading to the formation of nitro or hydroxylamine (B1172632) derivatives, or cleavage of the carbon-nitrogen bond. The specific oxidation products would be dependent on the oxidizing agents present and the environmental conditions.

The following table outlines the expected primary products of chemical degradation of this compound under different conditions.

| Degradation Process | Condition | Primary Products |

| Hydrolysis | Acidic | 3-(ethylamino)propanoic acid, Ammonium ions |

| Hydrolysis | Alkaline | Salt of 3-(ethylamino)propanoic acid, Ammonia |

| Oxidation | Environmental Oxidants | Various oxidation products (e.g., aldehydes, carboxylic acids, nitrates) |

Research into Sustainable Production and Waste Minimization Strategies for this compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental footprint. nih.gov Research into sustainable production methods for aminonitriles, including this compound, focuses on several key areas.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising green alternative to traditional chemical synthesis. mdpi.comrsc.org For example, the use of aldoxime dehydratases for the cyanide-free synthesis of nitriles from aldoximes under mild conditions is an area of active research. mdpi.comrsc.org This approach avoids the use of highly toxic cyanide reagents, which are common in conventional nitrile synthesis. rsc.org Furthermore, biocatalytic routes often exhibit high selectivity, reducing the formation of byproducts and simplifying purification processes. nih.gov

Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a core principle of green chemistry. nih.govnih.gov Research into performing nitrile synthesis in aqueous media or using recyclable catalysts is ongoing. nih.govscirp.org For instance, the use of water as a solvent in the Strecker reaction, a common method for synthesizing α-aminonitriles, has been explored. nih.govmdpi.com

Waste Minimization and Atom Economy: Sustainable synthesis strategies aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. This involves designing synthetic routes that minimize the generation of waste. One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. rsc.org Additionally, developing processes that allow for the recycling and reuse of catalysts and solvents is crucial for waste minimization. scirp.org

The table below summarizes key strategies for the sustainable production of aminonitriles.

| Strategy | Description | Environmental Benefits |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. mdpi.com | Avoids toxic reagents, mild reaction conditions, high selectivity. rsc.org |

| Green Solvents | Replacement of hazardous organic solvents with water or bio-solvents. nih.gov | Reduced pollution and health risks. nih.gov |

| Recyclable Catalysts | Use of catalysts that can be easily separated and reused. scirp.org | Reduced waste and cost. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor. rsc.org | Increased efficiency, reduced solvent use and waste. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

Q & A

Q. What are the common synthetic routes for 3-(Ethylamino)propanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. Key methods include:

- Base-Catalyzed Alkylation : Reacting acrylonitrile with ethylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Yields depend on solvent polarity and temperature optimization .

- Green Catalysis : Using Water Hyacinth Ash (WHA) as a catalyst for β-amino nitrile synthesis, achieving ~85% yield under solvent-free conditions at 80°C. This method reduces waste and avoids toxic solvents .

Table 1 : Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Base-Catalyzed Alkylation | K₂CO₃/EtOH | Reflux | 70–75 |

| Green Catalysis (WHA) | Solvent-free | 80°C | 80–85 |

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy : ¹H NMR (δ 2.5–3.0 ppm for nitrile-adjacent CH₂, δ 1.1 ppm for ethyl CH₃).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 98.1 (M⁺) and fragment peaks for [C₂H₅NH]+ (m/z 44).

- Infrared (IR) Spectroscopy : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~3350 cm⁻¹ (N-H) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate nitrile-containing waste and neutralize with oxidizing agents (e.g., KMnO₄) before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer :

- Side Reactions : Formation of imine byproducts due to excess ethylamine.

- Mitigation Strategies :

- Use stoichiometric control (1:1 molar ratio of acrylonitrile:ethylamine).

- Employ low-temperature reactions (0–5°C) to suppress imine formation.

- Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) .

Q. What computational tools are effective for predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450). The nitrile group shows strong hydrogen bonding with active-site residues.

- DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), indicating moderate electrophilicity .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Table 2 : Comparative Bioactivity of Analogues

| Substituent | Lipophilicity (LogP) | Enzyme Inhibition (IC₅₀, μM) |

|---|---|---|

| -H (Parent Compound) | 1.2 | 45.0 |

| -Cl (Chloro Analog) | 1.8 | 28.5 |

| -F (Fluoro Analog) | 1.5 | 32.1 |

| Chloro and fluoro analogues exhibit enhanced activity due to increased lipophilicity and electronic effects . |

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) and apply statistical tools (e.g., ANOVA) to identify outliers.

- Dose-Response Validation : Repeat assays across varying concentrations (1–100 μM) to confirm IC₅₀ consistency. Contradictions often arise from assay conditions (e.g., pH, solvent) .

Q. What advanced analytical techniques are required to assess trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Detect impurities at ppm levels using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Headspace GC : Identify volatile degradation products (e.g., ethylamine) after accelerated stability testing (40°C/75% RH for 6 months) .

Q. What green chemistry approaches are viable for scaling up this compound synthesis?

- Methodological Answer :

- Catalyst Recycling : Reuse WHA for 5 cycles with <10% loss in activity.

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|